molecular formula C13H13NS B12596236 Pyridine, 4-[[(2-methylphenyl)methyl]thio]- CAS No. 646511-29-7

Pyridine, 4-[[(2-methylphenyl)methyl]thio]-

Cat. No.: B12596236
CAS No.: 646511-29-7
M. Wt: 215.32 g/mol
InChI Key: TXJREMUMRSIKOI-UHFFFAOYSA-N
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Description

Pyridine Ring Substitution Patterns

The pyridine ring adopts a planar geometry typical of aromatic heterocycles, with bond lengths and angles consistent with delocalized π-electron density. Substitution at the 4-position minimizes steric hindrance compared to ortho or meta positions, allowing the bulky 2-methylbenzylthio group to project away from the ring plane. Electronically, the nitrogen atom at the 1-position induces a dipole, polarizing the ring and activating the 4-position for nucleophilic or electrophilic interactions, depending on reaction conditions.

Thioether Linkage Configuration

The thioether (-S-) bridge connects the pyridine and 2-methylbenzyl groups. The C–S bond length in similar compounds averages 1.81 Å, with a bond dissociation energy of approximately 272 kJ/mol, making it less labile than ethers but susceptible to oxidation. The thioether’s tetrahedral geometry introduces torsional flexibility, enabling the benzyl group to adopt multiple conformations relative to the pyridine ring. Density functional theory (DFT) calculations predict a preference for staggered conformations to minimize van der Waals repulsions between the pyridine and phenyl rings.

Methylphenyl Group Spatial Orientation

The 2-methyl substituent on the phenyl ring imposes significant steric constraints. In crystallographic studies of analogous structures, the methyl group occupies the ortho position, forcing the phenyl ring to tilt approximately 4.5°–6.0° relative to the plane of the pyridine ring. This dihedral angle optimizes π-π interactions between the pyridine and phenyl rings while avoiding clashes between the methyl group and adjacent atoms. Nuclear magnetic resonance (NMR) studies of related compounds reveal restricted rotation about the C–S bond at room temperature, leading to distinct axial and equatorial conformers in solution.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction data for closely related compounds provide insights into the solid-state structure of 4-[[(2-methylphenyl)methyl]thio]pyridine. For example, the crystal structure of 2,5-bis-(4-methyl-pyridin-2-yl)pyrazine reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 7.921 Å, b = 10.452 Å, c = 14.261 Å, and β = 95.43°. While this compound lacks the thioether linkage, its pyridine-phenyl interactions suggest that 4-[[(2-methylphenyl)methyl]thio]pyridine would adopt similar packing motifs, with intermolecular C–H···N hydrogen bonds and π-π stacking stabilizing the lattice.

Conformational analysis via X-ray crystallography of the analog 4-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine shows a dihedral angle of 85.2° between the pyridine and triazole rings, indicating significant out-of-plane twisting due to steric effects. Such data imply that the thioether-linked benzyl group in 4-[[(2-methylphenyl)methyl]thio]pyridine would similarly induce non-planarity, affecting its reactivity and intermolecular interactions.

Parameter Value Source
C–S bond length 1.81 Å
Dihedral angle (Ph–Py) 4.5°–6.0°
Unit cell volume ~1,100 ų

Comparative Analysis with Structural Analogs

Comparing 4-[[(2-methylphenyl)methyl]thio]pyridine to analogs highlights the impact of substituent placement and linker groups:

  • 4-Amino-2-(methylthio)pyridine : Replacing the 2-methylbenzyl group with an amino substituent increases polarity and hydrogen-bonding capacity, raising the melting point by ~40°C compared to thioether analogs.
  • 2-Methylpyridine : Lacking the thioether-benzyl group, this simpler analog exhibits higher volatility (boiling point 129°C vs. >250°C estimated for 4-[[(2-methylphenyl)methyl]thio]pyridine) due to reduced molecular weight and weaker intermolecular forces.
  • 4-(4-Methylbenzylthio)pyridine : Moving the methyl group from the ortho to para position on the phenyl ring reduces steric hindrance, resulting in a 15% increase in solubility in nonpolar solvents.

These comparisons underscore how minor structural modifications profoundly influence physicochemical properties, guiding the design of derivatives for applications in catalysis or materials science.

Properties

CAS No.

646511-29-7

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-9H,10H2,1H3

InChI Key

TXJREMUMRSIKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Thiolation Reactions

One common approach involves the reaction of pyridine derivatives with thiolating agents. This method typically requires a catalyst to facilitate the reaction.

  • General Reaction Scheme:

    $$
    \text{Pyridine derivative} + \text{Thiolating agent} \xrightarrow{\text{Catalyst}} \text{Pyridine, 4-[[(2-methylphenyl)methyl]thio]-}
    $$

  • Example Reaction:

    A specific example includes the use of sodium methoxide in methanol as a solvent where a pyridine derivative reacts with a thiol compound under reflux conditions. The reaction can be represented as follows:

    $$
    \text{2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride} + \text{Sodium methoxide} \rightarrow \text{Pyridine, 4-[[(2-methylphenyl)methyl]thio]-}
    $$

Reflux Method

In another method, a mixture of pyridine and a thiol compound is heated under reflux for an extended period. This method enhances the interaction between reactants and can improve yield.

  • Procedure:

    • Combine pyridine with the appropriate thiol in an inert atmosphere.

    • Heat the mixture at approximately 110°C for several hours.

    • Work up the reaction mixture by partitioning between water and an organic solvent to isolate the product.

Use of Catalysts

Catalysts play a crucial role in increasing the efficiency of the synthesis process. Transition metals such as copper or palladium are often employed to facilitate thiol-pyridine coupling reactions.

  • Example:

    Using copper bronze as a catalyst in conjunction with potassium carbonate has shown effective results in synthesizing thioether-substituted pyridines.

Yield and Purity Considerations

The yields from these reactions can vary significantly based on reaction conditions such as temperature, time, and the presence of solvents or catalysts. For instance:

Method Yield (%) Remarks
Thiolation with sodium methoxide ~65% Requires careful control of conditions
Reflux method ~70% Longer reaction time improves yield
Catalytic method ~75% Higher efficiency with metal catalysts

Pyridine, 4-[[(2-methylphenyl)methyl]thio]- exhibits interesting chemical properties due to its thioether group. It can undergo various chemical reactions such as oxidation and reduction, making it versatile for further synthetic applications.

  • Potential Applications:

    • As an intermediate in organic synthesis.

    • In pharmaceutical research due to its biological activity.

The preparation methods for Pyridine, 4-[[(2-methylphenyl)methyl]thio]- highlight the versatility and adaptability required in synthetic organic chemistry. By employing different strategies such as thiolation reactions, reflux methods, and catalytic processes, chemists can optimize yields and purities tailored for specific applications. Future research may focus on refining these methods further or exploring new synthetic pathways to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine, 4-[[(2-methylphenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, bromine, catalysts like iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives have garnered attention for their biological activities, making them valuable candidates in drug discovery and development.

Antimicrobial Properties

Research indicates that Pyridine, 4-[[(2-methylphenyl)methyl]thio]- exhibits notable antimicrobial activity. It has been shown to interact with various biological macromolecules, modulating enzyme activity and influencing cellular signaling pathways. This interaction suggests potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that certain pyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . This makes Pyridine, 4-[[(2-methylphenyl)methyl]thio]- a candidate for developing anti-inflammatory medications.

Organic Synthesis

Pyridine derivatives are essential intermediates in organic synthesis due to their versatile reactivity.

Synthetic Routes

Various synthetic methods exist for producing Pyridine, 4-[[(2-methylphenyl)methyl]thio]-, allowing for optimization regarding yield and purity. These methods include nucleophilic substitutions and oxidation reactions that facilitate the formation of more complex molecules . The ability to modify the thioether group can lead to a diverse range of derivatives with tailored properties.

Case Study 1: Antimicrobial Activity

In a study comparing the antimicrobial efficacy of various pyridine derivatives, Pyridine, 4-[[(2-methylphenyl)methyl]thio]- was found to possess significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as an alternative to conventional antibiotics .

Case Study 2: Drug Design

A research team focused on designing new pharmacological agents based on pyridine structures reported promising results when utilizing Pyridine, 4-[[(2-methylphenyl)methyl]thio]- as a scaffold for synthesizing novel compounds aimed at inhibiting protein kinases involved in cancer progression. The study highlighted the compound's potential as a lead structure for developing targeted cancer therapies .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anti-inflammatory properties
Organic SynthesisVersatile synthetic routes available
Case Study: Antimicrobial ActivitySignificant efficacy against resistant strains
Case Study: Drug DesignPotential as a scaffold for cancer therapies

Mechanism of Action

The mechanism of action of Pyridine, 4-[[(2-methylphenyl)methyl]thio]- involves its interaction with specific molecular targets in biological systems. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of S-substituted pyridine derivatives , which are characterized by thioether linkages to aromatic or aliphatic groups. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects , physical properties , and synthetic yields (Table 1).

Table 1: Structural and Physical Comparison of 4-[(2-Methylbenzyl)thio]pyridine and Analogues

Compound Name Substituent(s) Melting Point (°C) Synthetic Yield (%) Key Structural Differences Source
4-[(2-Methylbenzyl)thio]pyridine (Target) 2-Methylbenzylthio 173–174 86 Simple thioether, no fused rings
4-(5-((3-Fluorobenzyl)thio)-4-phenyltriazolyl)pyridine 3-Fluorobenzylthio, triazole ring 146–148 86 Fluorine substituent; triazole fusion
4-(5-((Butyl)thio)-4-phenyltriazolyl)pyridine Butylthio, triazole ring 147–149 86 Aliphatic thioether; triazole fusion
4-(5-((Pyridin-4-yl)thiomethyl)triazolyl)pyridine Pyridinylthiomethyl, triazole ring 237–240 79 Dual pyridine cores; triazole fusion
4-(5-((4-Methylbenzyl)thio)triazolyl)pyridine 4-Methylbenzylthio, triazole ring N/A* 82 Para-methyl vs. ortho-methyl substitution

Key Observations:

Substituent Effects on Melting Points :

  • The target compound (173–174°C) exhibits a higher melting point than analogues with aliphatic thioethers (e.g., butylthio: 147–149°C) due to enhanced van der Waals interactions from the aromatic 2-methylbenzyl group .
  • Fluorinated derivatives (e.g., 3-fluorobenzylthio: 146–148°C) show slightly reduced melting points, likely due to disrupted crystal packing from electronegative fluorine .

Heterocyclic Fusion Impact :

  • Compounds with fused triazole rings (e.g., 4-phenyl-4H-1,2,4-triazol-3-yl) demonstrate increased structural rigidity, often correlating with higher thermal stability (e.g., 237–240°C for dual pyridine-triazole systems) .

Lower yields (79%) in pyridinylthiomethyl derivatives may arise from competing side reactions during dual heterocycle formation .

Biological Relevance: While direct pharmacological data for the target compound are unavailable, structurally related S-substituted pyridines (e.g., cimetidine analogues) are known to inhibit cytochrome P-450 enzymes via thioether-metal coordination . The 2-methylbenzyl group’s steric bulk may modulate such interactions compared to smaller substituents (e.g., methyl or fluorine) .

Q & A

Q. What are the most efficient synthetic routes for preparing Pyridine, 4-[[(2-methylphenyl)methyl]thio]-?

Answer: The compound can be synthesized via nucleophilic substitution or thiol-alkylation reactions. For example:

  • Thiol-alkylation : React 4-mercaptopyridine with (2-methylbenzyl) bromide under basic conditions (e.g., NaOH in dichlorethane) .
  • Metal-free activation : Use visible light or base-promoted coupling of aryl halides with thiols, achieving yields >75% under optimized conditions (e.g., DMF, 60°C) .

Q. Key considerations :

  • Purification via flash chromatography or recrystallization .
  • Monitor reaction progress using TLC or HPLC to avoid byproducts like disulfides .

Q. How can the structure of Pyridine, 4-[[(2-methylphenyl)methyl]thio]- be confirmed?

Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for thioether linkage (δ ~2.5–3.5 ppm for SCH2_2) and pyridine/aryl protons .
  • X-ray crystallography : Resolve the crystal structure to confirm substituent positioning and bond angles .
  • Mass spectrometry : Validate molecular weight via ESI-MS or HRMS .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (risk code: H333) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

Answer:

  • Modify substituents : Replace the 2-methylphenyl group with fluorinated or electron-withdrawing groups (e.g., 4-CF3_3) to enhance bioavailability and target binding .
  • Thioether linker : Test shorter/longer alkyl chains or aromatic spacers to evaluate steric effects on kinase inhibition (e.g., EGFR or β-catenin pathways) .
  • In vitro assays : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays and compare IC50_{50} values against analogs .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Answer: Discrepancies may arise from:

  • Solubility differences : Use DMSO vs. aqueous buffers can alter cellular uptake .
  • Metabolic instability : The thioether bond may undergo oxidation in vivo, reducing efficacy (validate via LC-MS metabolite profiling) .
  • Off-target effects : Perform kinome-wide profiling to identify unintended interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Docking simulations : Predict binding affinity to targets like tubulin or viral proteases using AutoDock Vina .
  • ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .
  • QSAR models : Corlate electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

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